molecular formula C17H26O2 B8503673 1-(2-Cyclohexylpropan-2-yl)-3,5-dimethoxybenzene CAS No. 60526-83-2

1-(2-Cyclohexylpropan-2-yl)-3,5-dimethoxybenzene

Cat. No. B8503673
Key on ui cas rn: 60526-83-2
M. Wt: 262.4 g/mol
InChI Key: WQRQURBKTFBHMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07169942B2

Procedure details

Compound 14 was prepared from Compound 7 using the same procedure as described above for Compound 13. Yield 3.69 g (70.3%) as an oil. Rf=0.55 (hexane:ethyl acetate 95:5); IR (neat) 2932, 1457, 1422, 1208, 1066 702 cm−1; 1H NMR δ 6.48 (d, J=2.4 Hz, 2H), 6.35 (t, J=2.1 Hz, 1H), 3.80 (s, 6H), 1.72–1.55 (m, 6H), 1.45–1.39 (m, 1H), 1.21 (s, 6H), 1.18–1.05 (m, 2H), 0.97–0.85 (m, 2H); 13C NMR δ 160.52, 153.48, 105.35, 96.64, 55.44, 49.28, 41.06, 28.18, 27.44, 26.96, 25.50; MS: (ESI, Pos.) m/z 263 ([M+H]+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Compound 13
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1(C(C2C=C(OC)C=C(OC)C=2)=O)CCCCC1.[CH:19]1([C:24]([C:27]2[CH:32]=[C:31]([O:33][CH3:34])[CH:30]=[C:29]([O:35][CH3:36])[CH:28]=2)([CH3:26])[CH3:25])[CH2:23][CH2:22][CH2:21][CH2:20]1>CCCCCC.C(OCC)(=O)C>[CH:19]1([C:24]([C:27]2[CH:28]=[C:29]([O:35][CH3:36])[CH:30]=[C:31]([O:33][CH3:34])[CH:32]=2)([CH3:26])[CH3:25])[CH2:23][CH2:22][CH2:21][CH2:20][CH2:1]1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)C(=O)C1=CC(=CC(=C1)OC)OC
Step Two
Name
Compound 13
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCC1)C(C)(C)C1=CC(=CC(=C1)OC)OC
Step Three
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC.C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)C(C)(C)C1=CC(=CC(=C1)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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